1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethanamine
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Overview
Description
1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a benzyl group at position 1, a methyl group at position 5, and an ethanamine group at position 4 of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-amine can be achieved through various synthetic routes. One common method involves the reaction of 1-benzyl-5-methyl-1H-pyrazole with ethanamine under suitable reaction conditions. The reaction typically requires a solvent such as ethanol and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted pyrazole derivatives.
Scientific Research Applications
1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological processes and as a probe to investigate enzyme activities.
Medicine: Pyrazole derivatives, including this compound, are explored for their potential therapeutic properties, such as anti-inflammatory, analgesic, and antitumor activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-3-methyl-1H-pyrazol-4-ylamine
- 1-(1-benzyl-5-methyl-1H-pyrazol-3-yl)ethan-1-amine
- 1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)propan-1-amine
Uniqueness
1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Biological Activity
1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and related research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The structure of the compound allows it to act as both an inhibitor and an activator of specific enzymes, modulating biochemical pathways critical for cellular function .
Enzyme Interaction
The pyrazole ring and the ethanamine group are essential for binding to active sites of target proteins. This interaction can lead to significant changes in enzyme activity, impacting metabolic processes within cells .
Anticancer Properties
Recent studies have highlighted the compound's potential in oncology. Research indicates that derivatives of this compound exhibit antiproliferative effects on cancer cell lines by inhibiting the mTORC1 pathway and promoting autophagy .
Key Findings:
- mTORC1 Inhibition: The compound reduces mTORC1 activity, leading to increased levels of autophagy under basal conditions. This mechanism may disrupt autophagic flux, especially during nutrient refeeding, suggesting a novel approach to cancer treatment .
- Cell Line Studies: In vitro evaluations have shown that certain analogs possess submicromolar antiproliferative activity against various cancer cell lines, indicating strong therapeutic potential .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. Preliminary results suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria, although further research is needed to confirm these findings.
Research Findings and Case Studies
Properties
Molecular Formula |
C13H17N3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
1-(1-benzyl-5-methylpyrazol-4-yl)ethanamine |
InChI |
InChI=1S/C13H17N3/c1-10(14)13-8-15-16(11(13)2)9-12-6-4-3-5-7-12/h3-8,10H,9,14H2,1-2H3 |
InChI Key |
MXEJTQKVWQUKPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CC2=CC=CC=C2)C(C)N |
Origin of Product |
United States |
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